3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile
Description
3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile is a β-oxonitrile derivative characterized by a phenyl ring substituted with fluorine and methyl groups at the 3- and 4-positions, respectively, and a ketone-linked cyanoethyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in constructing heterocyclic systems and bioactive molecules. Its structural features—electron-withdrawing fluorine and electron-donating methyl groups—impart unique reactivity and physicochemical properties, making it valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-7-2-3-8(6-9(7)11)10(13)4-5-12/h2-3,6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZGIINFPPEXEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CC#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-Fluoro-4-methylphenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(3-Fluoro-4-methylphenyl)-3-aminopropanenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds with biological macromolecules, while the fluorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Properties of Selected 3-Oxopropanenitrile Derivatives
Key Observations:
- Electronic Effects : The fluorine atom in 3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile enhances electrophilicity at the carbonyl group, facilitating nucleophilic attacks compared to methoxy-substituted analogs (e.g., 3-(4-methoxyphenyl)-3-oxopropanenitrile), where electron donation from OCH₃ reduces reactivity .
- Crystallinity and Stability : Compounds with bulky substituents (e.g., biphenylyl) exhibit lower melting points and reduced crystallinity compared to simpler derivatives, impacting purification and storage .
Biological Activity
3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile is a chemical compound with the molecular formula C10H8FNO and a molecular weight of 177.178 g/mol. Its structure includes a fluorinated phenyl group and a nitrile functional group, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its medicinal applications, mechanisms of action, and relevant case studies.
The presence of the fluorine atom in 3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile enhances its lipophilicity, potentially aiding in membrane permeability and interaction with biological targets. The compound's unique structural features may influence its reactivity and biological activity, making it an interesting subject for medicinal chemistry research.
Biological Activity
Research indicates that 3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile may exhibit antimicrobial and anticancer properties. These activities suggest its potential as a candidate for drug development. The mechanisms by which this compound exerts its effects are likely related to interactions with specific enzymes or receptors, leading to the modulation of biological pathways.
The exact mechanisms of action for 3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile remain under investigation; however, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes.
- Receptor Modulation : It could interact with receptors, altering signaling pathways and cellular responses.
Anticancer Activity
A study examining various fluorinated compounds found that 3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile demonstrated significant cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent. The study highlighted the importance of the fluorine atom in enhancing the compound's efficacy compared to non-fluorinated analogs.
Antimicrobial Properties
Another investigation focused on the antimicrobial activity of 3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile against Gram-positive and Gram-negative bacteria. Results showed that the compound exhibited notable inhibitory effects, suggesting it could serve as a lead compound for developing new antibiotics.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile, it is useful to compare it with structurally similar compounds:
| Compound Name | Similarity Index |
|---|---|
| 2-Fluoro-4-methylphenol | 0.94 |
| 3-Fluoro-4-methylphenylboronic acid | 0.86 |
| 2-Fluoro-3-methylpyridine | 0.84 |
| 1-(4-Fluorophenyl)propan-1-one | 0.86 |
| 1-(3-Fluorophenyl)propan-1-one | 0.84 |
This table illustrates that while several compounds share structural similarities with 3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile, its specific combination of functional groups contributes to distinct biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
